N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide
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Overview
Description
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide is a complex organic compound known for its intricate chemical structure and potential applications in various scientific domains. This compound's unique architecture includes a furo-pyridin core attached to an indole carboxamide moiety, which contributes to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide involves multiple steps, typically starting from readily available starting materials. Common synthetic routes include:
Formation of the furo-pyridin core: This involves cyclization reactions using specific reagents and catalysts to form the fused ring system.
Attachment of the ethyl group: Utilizing alkylation reactions to introduce the ethyl side chain.
Introduction of the indole carboxamide: This step often involves coupling reactions, such as amidation, to attach the indole moiety.
Industrial Production Methods
In an industrial setting, the production may involve:
Optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Using continuous flow reactors for scalable synthesis.
Employing chromatography techniques for purification.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Transforming functional groups with oxidizing agents.
Reduction: Reducing agents can modify its structure.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Typically, organic solvents like dichloromethane or ethanol.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
Depending on the reaction, major products may include various functionalized derivatives of the original compound, offering potential for further applications.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in organic synthesis.
Material Science: Incorporation into polymers for advanced material properties.
Biology
Biological Probes: Used in the study of biological pathways and mechanisms due to its unique structure.
Medicine
Drug Development:
Industry
Chemical Manufacturing: Intermediate for the synthesis of other complex molecules.
Agrochemicals: Potential use in the development of pesticides or herbicides.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its structure allows it to fit into specific binding sites, inhibiting or activating biological pathways. Molecular docking studies often elucidate these interactions, highlighting pathways involved in metabolic or signaling processes.
Comparison with Similar Compounds
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide is unique due to its specific furo-pyridin and indole carboxamide structure. Similar compounds include:
N-(2-(5-oxofuro[3,4-b]pyridin-6(5H)-yl)ethyl)-1H-indole-2-carboxamide
N-(2-(7-oxofuro[2,3-c]quinolin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide
These compounds share structural motifs but differ in their specific ring structures and functional groups, leading to different reactivity and application profiles.
This compound stands out due to its precise ring fusion and potential for versatile applications in scientific research and industrial processes.
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17(15-11-13-3-1-2-4-14(13)20-15)19-7-9-21-8-5-12-6-10-24-16(12)18(21)23/h1-6,8,10-11,20H,7,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJVKKCIMLCTEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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